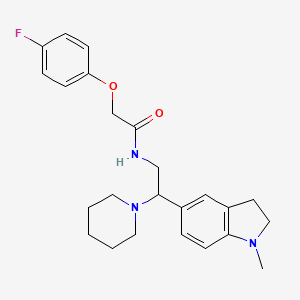
2-(4-fluorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)acetamide , also known by its chemical structure, is a compound with potential pharmacological properties. Its systematic name indicates that it contains a fluorophenoxy group, an indolinyl group, and a piperidinyl ethyl group attached to an acetamide moiety.
Molecular Structure Analysis
The molecular structure of 2-(4-fluorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)acetamide consists of several functional groups. The fluorophenoxy group, indolinyl group, and piperidinyl ethyl group are all connected to the acetamide backbone. The arrangement of these groups influences its biological activity.
Chemical Reactions Analysis
As of now, there is no specific information available regarding chemical reactions involving this compound. Further studies would be necessary to understand its reactivity and potential transformations.
Physical And Chemical Properties Analysis
Unfortunately, I couldn’t retrieve detailed physical and chemical properties for this compound. These properties include solubility, melting point, boiling point, and stability.
Scientific Research Applications
DNA and Protein Binding Studies
Compounds structurally related to paracetamol derivatives have been synthesized and shown to interact with calf thymus DNA and bovine serum albumin (BSA), suggesting potential applications in understanding drug-DNA and drug-protein interactions. These studies provide insights into the molecular mechanisms of action and could inform the development of new therapeutic agents (Raj, 2020).
Enzyme Inhibitory Activities
New triazole analogues have been synthesized and evaluated for their inhibition potential against specific enzymes, demonstrating good activity. Such studies are crucial for the development of new drugs targeting enzymes involved in disease processes (Virk et al., 2018).
Synthesis and Pharmacological Applications
The synthesis of flunarizine, a well-known drug used to treat migraines and other conditions, demonstrates the application of similar compounds in pharmaceutical synthesis. This highlights the potential for compounds with similar structures to be used in the development of new therapeutics (Shakhmaev et al., 2016).
Histamine H3 Antagonists
Studies on 4-phenoxypiperidines as potent, conformationally restricted non-imidazole histamine H3 antagonists indicate potential applications in treating cognitive disorders, including Alzheimer's disease. This research area explores how structural features of compounds influence their pharmacological activity (Dvorak et al., 2005).
Antimicrobial Activity
The synthesis and evaluation of novel imines and thiazolidinones derived from similar compounds demonstrate their antimicrobial potential. This suggests that compounds with similar structures could be explored for their use in combating bacterial infections (Fuloria et al., 2009).
Safety And Hazards
Since I don’t have specific safety data, it’s crucial to consult reliable sources or conduct experimental studies to assess potential hazards associated with handling or exposure to this compound.
Future Directions
Given the lack of available information, future research should focus on:
- Synthetic methods : Develop efficient and scalable synthetic routes.
- Biological activity : Investigate its potential as a drug candidate.
- Safety profile : Assess toxicity and side effects.
- Structure-activity relationship : Explore modifications for improved efficacy.
Please note that the analysis provided here is based on available knowledge up to my last update in 2021. For more accurate and up-to-date information, consult scientific literature or databases. 📚🔬
properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O2/c1-27-14-11-19-15-18(5-10-22(19)27)23(28-12-3-2-4-13-28)16-26-24(29)17-30-21-8-6-20(25)7-9-21/h5-10,15,23H,2-4,11-14,16-17H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSJOGXMHAAQPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)COC3=CC=C(C=C3)F)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({2-[2-(butylamino)-2-oxoethyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)-N-(3-methylphenyl)acetamide](/img/structure/B2747811.png)
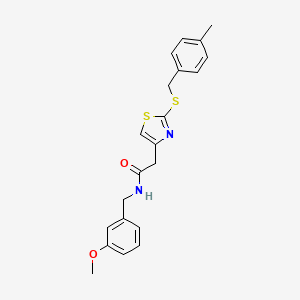
![N-(2-(cyclohex-1-en-1-yl)ethyl)-5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2747818.png)
![2-(4-chlorophenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2747819.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2747822.png)
![N-(2-methyl-4-morpholin-4-ylphenyl)-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2747823.png)
![5-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2747825.png)
![1-(4-Fluorophenyl)-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2747826.png)
![4-{[4-(4-Chlorophenyl)-3-cyano-6-(2-thienyl)-2-pyridylthio]methyl}benzoic acid](/img/structure/B2747827.png)
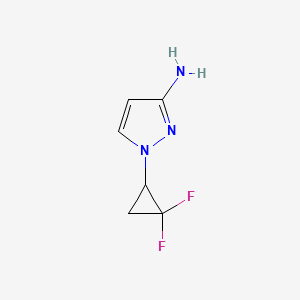
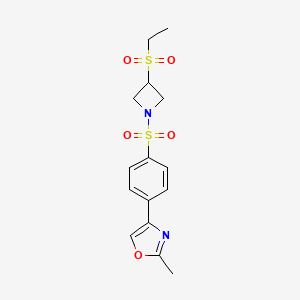
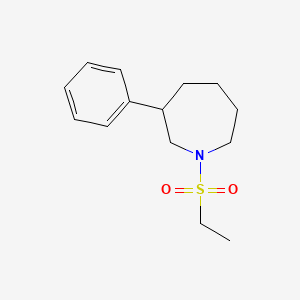
![2-Chloro-N-[1-(5-fluoro-1-methylindol-3-yl)propan-2-yl]propanamide](/img/structure/B2747834.png)